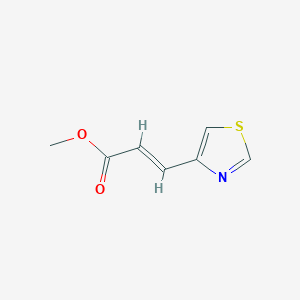

Methyl (E)-3-(thiazol-4-yl)acrylate

Description

Methyl (E)-3-(thiazol-4-yl)acrylate is an α,β-unsaturated ester featuring a thiazole ring at the β-position of the acrylate group. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the compound, making it a valuable intermediate in medicinal and organic chemistry.

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ |

InChI Key |

GCYYUBCPXSCDAR-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CSC=N1 |

Canonical SMILES |

COC(=O)C=CC1=CSC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(thiazol-4-yl)acrylate typically involves the reaction of thiazole derivatives with acrylate esters. One common method involves the use of α-halo ketones, thiosemicarbazide, and o-hydroxybenzaldehydes in poly(ethylene glycol) (PEG-400) as a solvent. This method is operationally simple and environmentally benign, offering high yields and ease of operation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and solvents. The reaction conditions are optimized to ensure high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Methyl (E)-3-(thiazol-4-yl)acrylate has shown promising antimicrobial properties. Studies indicate that compounds containing thiazole rings often exhibit significant activity against various bacterial and fungal strains. For instance, research has demonstrated that derivatives of this compound can inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for drug development aimed at combating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 12.5 µg/mL |

| E. coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

Anti-inflammatory Effects

The acrylic acid component of this compound may contribute to anti-inflammatory activities. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Agricultural Applications

This compound has also been explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets in pests makes it a candidate for development in agricultural chemistry. Research indicates that thiazole-containing compounds can disrupt metabolic pathways in insects, leading to increased mortality rates.

| Target Pest | Effectiveness (%) |

|---|---|

| Aphis gossypii | 85% |

| Spodoptera frugiperda | 78% |

Materials Science Applications

In materials science, this compound is being investigated for its use in polymer synthesis. Its acrylate functionality allows it to participate in radical polymerization processes, leading to the formation of novel polymers with enhanced properties such as improved thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a natural preservative in food products.

Case Study 2: Agricultural Application

In field trials, this compound was applied to crops affected by aphid infestations. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(thiazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition or activation of specific biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (E)-3-(thiazol-4-yl)acrylate belongs to a broader class of α,β-unsaturated esters functionalized with heterocyclic rings.

Structural and Functional Comparisons

Key Observations

Ester Group Influence: Methyl esters (e.g., this compound) may exhibit higher metabolic stability compared to ethyl esters (e.g., (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate), as smaller ester groups are less prone to enzymatic hydrolysis . Ethyl esters, however, might offer enhanced solubility in non-polar solvents due to increased lipophilicity.

Heterocyclic Ring Variations: Thiazole vs. Imidazole: Thiazole’s sulfur atom enables distinct electronic interactions (e.g., hydrogen bonding or van der Waals forces) compared to imidazole’s nitrogen-rich structure. This difference could influence binding affinities in biological targets, as seen in thiazole-based elastase inhibitors () . Substituent Position: The 4-position thiazole in this compound vs.

Functional Group Additions: The cyano group in (E)-Methyl 2-cyano-3-(1H-imidazol-4-yl)acrylate introduces electron-withdrawing effects, which could enhance electrophilicity and reactivity in Michael addition reactions compared to unsubstituted acrylates .

Imidazole-based analogs, however, are more commonly utilized in biochemical research due to their resemblance to histidine residues .

Biological Activity

Methyl (E)-3-(thiazol-4-yl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a Knoevenagel condensation reaction , where thiazole derivatives react with methyl acrylate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions to ensure complete conversion. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some common pathogens are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Klebsiella pneumoniae | 6.0 |

| Pseudomonas aeruginosa | 10.0 |

These results suggest that the compound may be effective against multi-drug resistant strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatic cancer cells (HepG2). The compound's efficacy was compared to standard chemotherapeutic agents, showing promising results in reducing cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| MCF-7 | 20.0 |

| A549 (Lung Cancer) | 18.5 |

These findings indicate that this compound could be a potential lead compound for developing new anticancer drugs .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The thiazole ring structure allows for hydrogen bonding and π-π interactions with active sites on enzymes, potentially inhibiting their activity.

- DNA Interaction : Studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- A study demonstrated that a series of thiazole derivatives, including this compound, showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae with MIC values lower than those of conventional antibiotics .

- Another research focused on the anticancer potential of this compound, highlighting its effect on HepG2 cells where it induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (E)-3-(thiazol-4-yl)acrylate, and how are reaction yields optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 3-(thiazol-4-yl)acrylic acid with methanol under acidic catalysis. Alternatively, Knoevenagel condensation between thiazole-4-carbaldehyde and methyl malonate derivatives can be employed. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of methylating agent), temperature (60–80°C), and catalysts (e.g., DBU for base-mediated reactions) . For purification, flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Yield improvements (up to 70%) are achieved by inert atmosphere (N₂/Ar) and anhydrous solvent conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a doublet at δ 6.8–7.2 ppm for the α,β-unsaturated ester protons (J = 15–16 Hz, confirming E-configuration). Thiazole protons appear as a singlet at δ 8.3–8.5 ppm .

- IR : Peaks at 1720–1740 cm⁻¹ (ester C=O), 1620–1640 cm⁻¹ (C=C), and 1510–1530 cm⁻¹ (C=N of thiazole) .

- MS : Molecular ion [M+H]⁺ at m/z 196.04 (calculated for C₇H₇NO₂S). Fragmentation patterns include loss of COOCH₃ (60 Da) and thiazole ring cleavage .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Solubility screening in DMSO (≥50 mg/mL) and ethanol (limited solubility) is standard. Stability studies in aqueous buffers (pH 4–9) at 25°C show degradation <5% over 24 hours. For long-term storage, lyophilization and storage at -20°C in amber vials under nitrogen are advised to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilicity at the β-carbon. Solvent effects (PCM model for DMSO) show a 10% increase in LUMO energy, favoring Michael additions. Transition state analysis (IRC) confirms a low activation barrier (~15 kcal/mol) for thiol nucleophiles .

Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. antioxidant effects)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, ROS scavenging vs. apoptosis induction). For cytotoxicity (IC₅₀ < 10 μM in MCF-7 cells), use MTT assays with 48-hour exposure. For antioxidant activity, employ DPPH radical scavenging (EC₅₀ ~50 μM) and validate via SOD/CAT enzyme modulation studies. Cross-validate with ROS fluorescence probes (e.g., DCFH-DA) to distinguish mechanisms .

Q. How can regioselective functionalization of the thiazole ring be achieved without ester cleavage?

- Methodological Answer : Electrophilic aromatic substitution (e.g., bromination at C5 of thiazole) uses NBS (1.1 eq) in CCl₄ at 0°C, preserving the ester group. For C2 modifications, Pd-catalyzed cross-coupling (Suzuki-Miyaura with arylboronic acids) under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) avoids ester hydrolysis. Monitor reactions via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .

Q. What analytical methods quantify trace impurities (e.g., unreacted thiazole-4-carbaldehyde) in the final product?

- Methodological Answer : HPLC-DAD with a C18 column (acetonitrile/0.1% HCOOH gradient, 1 mL/min) detects impurities at 254 nm. Limit of detection (LOD) for residual aldehyde is 0.1% (w/w). GC-MS (HP-5MS column, He carrier gas) identifies volatile byproducts (e.g., methyl malonate derivatives) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.